
2-(氯甲基)喹唑啉-4(3H)-酮
描述
2-(Chloromethyl)quinazolin-4(3H)-one is a quinazolinone derivative . It has been studied for its potential anticancer properties . The compound is a valuable intermediate in the preparations of a wide range of biologically active compounds .
Synthesis Analysis
The synthesis of 2-(chloromethyl)quinazolin-4(3H)-one involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis method has been described, which allows for the convenient preparation of 2-hydroxymethyl-4(3H)-quinazolinones in one pot .Molecular Structure Analysis
The molecular structure of 2-(chloromethyl)quinazolin-4(3H)-one is characterized by a quinazolinone scaffold . This structure is known to be a useful and important scaffold in drug discovery .Chemical Reactions Analysis
2-(Chloromethyl)quinazolin-4(3H)-one is a versatile building block that can be converted into other compounds such as 2-hydroxymethyl-4(3H)-quinazolinones . It has been used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(chloromethyl)quinazolin-4(3H)-one include its appearance as a gray powder with a melting point of 174 °C . Its IR spectrum shows peaks corresponding to various functional groups .科学研究应用
抗抽搐活性
研究已经探讨了2-(氯甲基)喹唑啉-4(3H)-酮衍生物在治疗癫痫发作中的应用。Kumar等人(2011)合成并评估了各种衍生物在6 Hz精神运动性癫痫测试中的抗抽搐活性。他们发现某些化合物,特别是3-({(E)-[3-(4-氯-3-甲基苯氧基)苯基]甲亚胺}-2-苯基喹唑啉-4(3H)-酮),在小鼠中对癫痫发作具有显著的保护作用(Kumar et al., 2011)。
抗癌药物
Li等人(2010)报道了新型2-氯甲基-4(3H)-喹唑啉酮衍生物的合成,作为开发抗癌药物的中间体。这些化合物在体外显示出有希望的抗癌活性,表明它们作为治疗药物的潜力(Li et al., 2010)。
抗菌和抗炎活性
多项研究已经调查了2-(氯甲基)喹唑啉-4(3H)-酮衍生物的抗菌和抗炎性能。Dash等人(2017)合成了喹唑啉衍生物,并评估了它们的抗菌、镇痛和抗炎性能。他们发现某些化合物对各种微生物具有显著活性,并在疼痛和炎症管理中具有效果(Dash et al., 2017)。同样,Shi等人(2013)合成了多卤苯腈喹唑啉-4(3H)-酮衍生物,并发现它们对各种细菌和真菌菌株具有显著的抗菌活性(Shi et al., 2013)。
抗病毒活性
Selvam等人(2007)设计并合成了新型2,3-二取代喹唑啉-4(3H)-酮,对呼吸道和生物防御病毒的抗病毒活性进行了筛选。一些化合物显示出对各种病毒,包括流感和登革热等的显著抑制作用(Selvam et al., 2007)。
H1-抗组胺药物
Alagarsamy等人(2012)合成了一系列新型喹唑啉-4(3H)-酮衍生物,并对它们进行了H1-抗组胺活性测试。他们发现某些化合物显著保护动物免受组胺诱导的支气管痉挛,表明其作为新型H1-抗组胺药物的潜力(Alagarsamy et al., 2012)。
未来方向
The future directions for research on 2-(chloromethyl)quinazolin-4(3H)-one involve further exploration of its anticancer properties . The compound has shown promising results in in vitro cytotoxic activities against human cancer cell lines , and further studies could help to fully elucidate its potential as an anticancer agent.
属性
IUPAC Name |
2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLWZHWJFFDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355985 | |
| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)quinazolin-4(3H)-one | |
CAS RN |
3817-05-8 | |
| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 2-(chloromethyl)quinazolin-4(3H)-one derivatives?
A: 2-(Chloromethyl)quinazolin-4(3H)-ones are commonly synthesized by reacting anthranilic acid with chloroacetyl chloride to obtain N-chloroacetyl anthranilic acid. This intermediate is then cyclized with various reagents to form the desired quinazolinone scaffold. For example, reacting N-chloroacetyl anthranilic acid with hydrazine hydrate yields 3-amino-2-(chloromethyl)quinazolin-4(3H)-one []. Alternatively, refluxing N-chloroacetyl anthranilic acid with different amines, such as substituted indoles, benzthiazoles, or pyridines, directly affords diverse 2-(chloromethyl)-3-substituted quinazolin-4(3H)-one derivatives [].
Q2: What biological activities have been investigated for compounds containing the 2-(chloromethyl)quinazolin-4(3H)-one scaffold?
A: Research has focused on exploring the analgesic and antimicrobial potential of 2-(chloromethyl)quinazolin-4(3H)-one derivatives. For instance, compounds incorporating amino acids or heterocycles at the 3-position of the quinazolinone ring were synthesized and evaluated for their analgesic activity using Eddy’s hot plate method []. Additionally, these compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, using the disc diffusion method [].
Q3: How is the structure of 2-(chloromethyl)quinazolin-4(3H)-one derivatives confirmed?
A: The synthesized 2-(chloromethyl)quinazolin-4(3H)-one derivatives are typically characterized using a combination of spectroscopic techniques. These include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and elemental analysis to confirm the elemental composition. Additionally, X-ray diffraction analysis is sometimes employed to determine the precise three-dimensional structures of specific derivatives, as demonstrated with compounds 7b, 8b, and 8c in one study [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



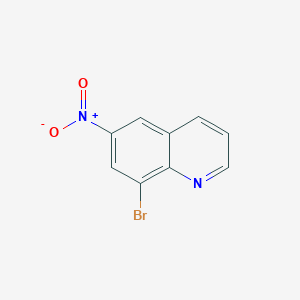
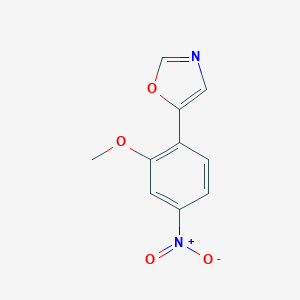

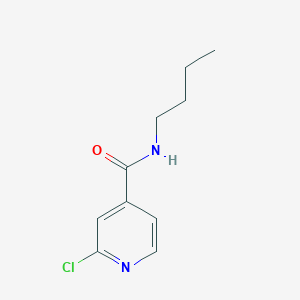
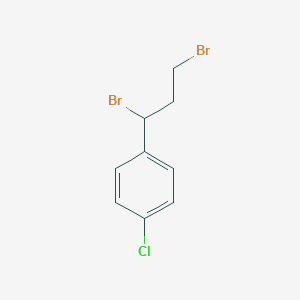
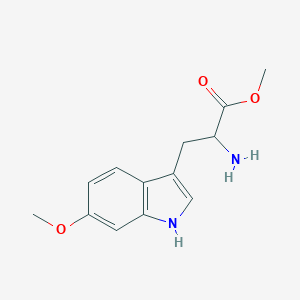
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)



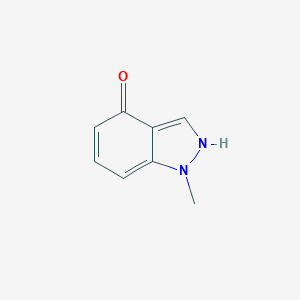
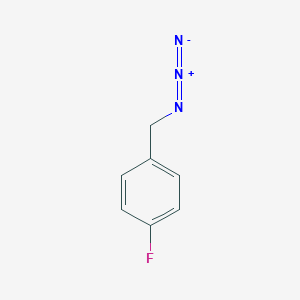
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
